molecular formula C15H15N3O B10926051 3-methyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]benzohydrazide

3-methyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]benzohydrazide

Cat. No.: B10926051
M. Wt: 253.30 g/mol
InChI Key: BDFNXPBRNIQZEN-SFQUDFHCSA-N
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Description

3-METHYL-N’~1~-[(E)-1-(4-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. This compound is of interest due to its potential biological activities and its use in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N’~1~-[(E)-1-(4-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 3-methylbenzohydrazide and 1-(4-pyridyl)ethanone. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst such as glacial acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N’~1~-[(E)-1-(4-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyridyl derivatives.

Scientific Research Applications

3-METHYL-N’~1~-[(E)-1-(4-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-N’~1~-[(E)-1-(4-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can be crucial in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-METHYL-N’~1~-[(E)-1-(3-NITROPHENYL)ETHYLIDENE]BENZOHYDRAZIDE
  • 2-METHYL-N’~1~-[(E)-1-(4-NITROPHENYL)ETHYLIDENE]-3-FUROHYDRAZIDE

Uniqueness

3-METHYL-N’~1~-[(E)-1-(4-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the pyridyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific interactions with biological targets.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

3-methyl-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide

InChI

InChI=1S/C15H15N3O/c1-11-4-3-5-14(10-11)15(19)18-17-12(2)13-6-8-16-9-7-13/h3-10H,1-2H3,(H,18,19)/b17-12+

InChI Key

BDFNXPBRNIQZEN-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C(\C)/C2=CC=NC=C2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC=NC=C2

Origin of Product

United States

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